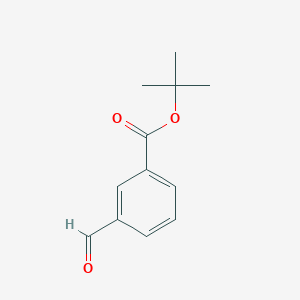

Tert-butyl 3-formylbenzoate

Description

Overview of Research Trajectories in Benzoate (B1203000) Derivatives

Research into benzoate derivatives is driven by the need for novel compounds with specific functional properties. The global benzoic acid market, valued at approximately $1.1 billion in 2020, is projected to exceed $1.5 billion by 2026, reflecting the widespread use of these compounds. essfeed.com Key areas of investigation include:

Clean Label Preservatives: There is a growing demand for natural and effective preservatives in the food and beverage industry. essfeed.com

Pharmaceuticals: Benzoate derivatives are integral to the development of new therapeutic agents.

Agrochemicals: Fluoro- and chloro-substituted benzoic acid derivatives are precursors to various agrochemical products. researchgate.net

Biodegradable Materials: The development of environmentally friendly benzoates is an emerging trend. essfeed.com

The market for benzoates is expected to grow, particularly in the Asia-Pacific region, driven by the expansion of the food and beverage industry and increasing consumer demand for clean label products. essfeed.com

Strategic Importance of the tert-Butyl Ester Moiety in Chemical Synthesis and Ester Cleavage

The tert-butyl ester group is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.comresearchgate.net Its strategic importance lies in its remarkable stability under a wide range of reaction conditions, including exposure to nucleophiles and reducing agents. thieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid functionality.

Ester Cleavage:

The removal of the tert-butyl group, or deprotection, is typically achieved under acidic conditions. thieme-connect.com This process involves the protonation of the ester, followed by the formation of a stable tert-butyl carbocation. acsgcipr.orgyoutube.com A variety of acids can be used for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. acsgcipr.orgstackexchange.com The choice of acid can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. acsgcipr.org

Recent research has focused on developing milder deprotection methods. For instance, a catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has been reported for the efficient cleavage of tert-butyl esters under neutral conditions. organic-chemistry.orgacs.org Another method involves the use of silica (B1680970) gel in refluxing toluene, which selectively cleaves t-butyl esters in the presence of other ester types. researchgate.net

Interactive Data Table: Common Reagents for tert-Butyl Ester Cleavage

| Reagent | Conditions | Selectivity | Reference |

| Trifluoroacetic Acid (TFA) | Catalytic or stoichiometric | Can be selective | stackexchange.com |

| Hydrochloric Acid (HCl) | Strong acid, often in excess | Less selective | acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | Strong acid | Less selective | acsgcipr.org |

| Magic Blue/Triethylsilane | Mild, catalytic | High | organic-chemistry.orgacs.org |

| Silica Gel | Refluxing toluene | Selective for t-butyl esters | researchgate.net |

Role of the Formyl Group in Synthetic Transformations

The formyl group (–CHO) is a versatile functional group characteristic of aldehydes. fiveable.me Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. fiveable.me This property allows the formyl group to participate in a wide array of synthetic transformations, including:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. fiveable.me

Reduction: Reduction of the formyl group yields a primary alcohol.

Nucleophilic Addition: Aldehydes undergo addition reactions with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to form new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes.

Reductive Amination: This reaction transforms aldehydes into amines.

Formylation Reactions: The formyl group itself can be introduced onto aromatic rings through various named reactions, such as the Gattermann-Koch, Vilsmeier-Haack, and Reimer-Tiemann reactions. wikipedia.orgbritannica.com

In the context of tert-butyl 3-formylbenzoate, the formyl group serves as a synthetic handle for further molecular elaboration. For example, it can be used to introduce new substituents onto the aromatic ring or to construct heterocyclic systems. The presence of the tert-butyl ester allows these transformations to be carried out without interference from the carboxylic acid group.

This compound is a valuable and versatile building block in academic and industrial research. The strategic combination of a stable tert-butyl ester and a reactive formyl group provides chemists with a powerful tool for the synthesis of a wide range of complex molecules. As research in areas such as drug discovery, materials science, and sustainable chemistry continues to advance, the importance of intermediates like this compound is likely to grow.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPVOXVKIVXELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445709 | |

| Record name | Tert-butyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247186-56-7 | |

| Record name | Tert-butyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways of Tert Butyl 3 Formylbenzoate

Direct Synthetic Approaches to tert-butyl 3-Formylbenzoate

Direct synthetic routes to this compound aim to construct the molecule in a single or minimal number of steps from readily available starting materials.

One of the most straightforward methods involves the esterification of 3-formylbenzoic acid with a tert-butyl source. Common methods for forming tert-butyl esters include reacting the carboxylic acid with tert-butanol (B103910) or isobutene under acidic catalysis. For instance, various carboxylic acids can be esterified with tert-butyl alcohol in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite. mpg.de Another approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to be effective for the tert-butylation of various carboxylic acids. thieme-connect.com While these general methods are applicable, specific yields for 3-formylbenzoic acid would need to be empirically determined.

An alternative direct approach is the oxidation of a suitable precursor, such as 3-methyl-tert-butylbenzene. The methyl group can be oxidized to a formyl group using various oxidizing agents. For example, selenium dioxide is a known reagent for the oxidation of methyl groups attached to aromatic rings to form aldehydes. sigmaaldrich.com

| Starting Material | Reagents | Product | Key Features |

| 3-Formylbenzoic acid | tert-Butanol, Acid Catalyst (e.g., DMAP) | This compound | Direct esterification. mpg.de |

| 3-Formylbenzoic acid | Bis(trifluoromethanesulfonyl)imide, tert-Butyl acetate | This compound | Mild and efficient tert-butylation. thieme-connect.com |

| 3-Methyl-tert-butylbenzene | Oxidizing Agent (e.g., SeO2) | This compound | Oxidation of a methyl group. sigmaaldrich.com |

Indirect Synthesis via Precursor Functionalization

Indirect methods provide a powerful alternative for the synthesis of this compound, often offering greater control over regioselectivity and functional group tolerance. These pathways typically involve the initial synthesis of a substituted benzoate (B1203000) precursor, followed by the introduction or modification of the formyl group.

Selective Metal-Halogen Exchange Reactions for Substituted Benzoates

A highly effective indirect route involves the selective metal-halogen exchange on a di-halogenated benzene (B151609) precursor. A notable example is the synthesis of tert-butyl 3-bromo-5-formylbenzoate, a closely related analogue. orgsyn.org This procedure starts with the preparation of tert-butyl 3,5-dibromobenzoate. A selective bromine-lithium exchange is then performed at a low temperature using n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group. orgsyn.orgresearchgate.net This method highlights the ability to differentiate between two identical halogen atoms on an aromatic ring, a key strategy in the synthesis of complex substituted aromatics. researchgate.net The use of "Turbo-Grignards" (R-MgCl·LiCl) has also been shown to facilitate magnesium-halogen exchange reactions under milder conditions with increased functional group compatibility. sigmaaldrich.com

| Precursor | Reagents | Intermediate | Product |

| tert-Butyl 3,5-dibromobenzoate | 1. n-BuLi, THF, -78 °C; 2. DMF | Aryllithium species | tert-Butyl 3-bromo-5-formylbenzoate |

| Aryl Bromides | i-PrMgCl·LiCl | Arylmagnesium species | Functionalized Benzoates |

Functional Group Interconversions on Benzoate Scaffolds

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.comimperial.ac.uk In the context of this compound synthesis, a precursor such as tert-butyl 3-(hydroxymethyl)benzoate or tert-butyl 3-cyanobenzoate could be utilized.

The alcohol functionality in tert-butyl 3-(hydroxymethyl)benzoate can be oxidized to an aldehyde using a variety of reagents. Mild oxidation conditions are necessary to avoid over-oxidation to the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are commonly employed for this transformation.

Alternatively, the nitrile group in tert-butyl 3-cyanobenzoate can be partially reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a well-known reagent for the selective reduction of nitriles to aldehydes at low temperatures. vanderbilt.edu

| Precursor | Reagent | Product | Transformation |

| tert-Butyl 3-(hydroxymethyl)benzoate | Pyridinium chlorochromate (PCC) | This compound | Oxidation of a primary alcohol |

| tert-Butyl 3-cyanobenzoate | Diisobutylaluminium hydride (DIBAL-H) | This compound | Partial reduction of a nitrile |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.comrsc.org These principles can be applied to the synthesis of analogues of this compound.

For instance, the use of biocatalysis offers a green alternative for certain transformations. The reduction of aromatic aldehydes to alcohols, a potential step in an indirect synthesis, can be achieved using biocatalysts like extracts from Aloe vera under microwave irradiation. scielo.org.mx Conversely, the oxidation of benzylic alcohols to aromatic aldehydes can be performed using nitrogen dioxide gas in a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov

The development of solvent-free reaction conditions is another key aspect of green chemistry. A novel method for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) under electromagnetic milling conditions has been reported, offering a solvent-free and base-free approach. rsc.org Furthermore, the oxidation of aromatic aldehydes to their corresponding carboxylic acids can be achieved using hydrogen peroxide in acetonitrile (B52724) under arc discharge, avoiding the use of heavy metal oxidants.

| Green Chemistry Principle | Application in Synthesis of Benzoate Analogues | Example |

| Use of Renewable Feedstocks & Biocatalysis | Bioreduction of an aromatic aldehyde precursor. | Aloe vera extract for aldehyde reduction. scielo.org.mx |

| Atom Economy & Waste Prevention | Oxidation with gaseous NO2 to form aldehydes from alcohols. | Benzylic alcohols to aromatic aldehydes with NO2. nih.gov |

| Safer Solvents and Auxiliaries | Solvent-free synthesis of tert-butyl esters. | Electromagnetic milling for esterification. rsc.org |

| Design for Energy Efficiency | Microwave-assisted reactions to reduce reaction times. | Microwave-assisted bioreduction. scielo.org.mx |

Stereoselective Synthesis Utilizing this compound as a Building Block

The formyl group of this compound serves as a versatile handle for introducing chirality into a molecule, making it a potentially valuable building block in stereoselective synthesis. numberanalytics.comuga.edu While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, its reactivity allows for its incorporation into established stereoselective methodologies.

The aldehyde functionality can undergo a variety of stereoselective transformations, such as aldol (B89426) reactions, Henry reactions, and reductions using chiral reducing agents, to create new stereocenters. For example, the formyl group can react with a chiral enolate or a prochiral enolate in the presence of a chiral catalyst to yield a chiral β-hydroxy ester derivative.

Furthermore, this compound can be attached to a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. researchgate.net For instance, condensation of the formyl group with a chiral amine can form a chiral imine, which can then undergo diastereoselective nucleophilic addition. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The development of efficient methods for the synthesis of chiral malonates via enantioselective phase-transfer catalysis highlights the potential for creating complex chiral structures from simple building blocks. nih.gov

| Stereoselective Reaction Type | Role of this compound | Potential Chiral Product |

| Asymmetric Aldol Reaction | Electrophilic partner for a chiral enolate. | Chiral β-hydroxy ester derivative. |

| Chiral Auxiliary-Mediated Addition | Formation of a chiral imine with a chiral amine. | Enantiomerically enriched amino alcohol derivative. |

| Asymmetric Reduction | Substrate for a chiral reducing agent. | Chiral (hydroxymethyl)benzoate derivative. |

Reaction Mechanisms and Reactivity Profiles of Tert Butyl 3 Formylbenzoate

Mechanistic Investigations of Ester Cleavage in tert-Butyl Benzoates

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

Nucleophilic Acyl Substitution Mechanisms

The cleavage of tert-butyl esters, including tert-butyl benzoates, typically proceeds through a nucleophilic acyl substitution pathway. libretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com For tert-butyl esters, the reaction is generally acid-catalyzed. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophile then attacks this carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com The departure of the stable tert-butyl cation, which is then typically quenched by a nucleophile or solvent, leads to the formation of the carboxylic acid. nih.gov

A study on the cleavage of tert-butyl benzoates using sodium hydride (NaH) in dimethylformamide (DMF) initially proposed an E2 elimination mechanism. However, further investigation suggested that the reaction more likely proceeds via a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism, facilitated by sodium hydroxide (B78521) (NaOH) generated from the NaH and trace amounts of water. thieme-connect.combris.ac.uk In this mechanism, the hydroxide ion acts as the nucleophile, attacking the ester's carbonyl group. thieme-connect.combris.ac.ukorganic-chemistry.org

The general steps for nucleophilic acyl substitution are:

Addition of a nucleophile: The nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com

Formation of a tetrahedral intermediate: This changes the hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.com

Elimination of the leaving group: The carbonyl group is reformed, and the leaving group departs. masterorganicchemistry.com

The stability of the leaving group is a crucial factor in these reactions. khanacademy.org For tert-butyl esters, the leaving group is a tert-butoxide ion, which is a strong base. Under acidic conditions, this is converted to the more stable tert-butanol (B103910) or isobutene.

Alternative Deprotection Strategies and Mechanistic Basis

Beyond strong acids, various other reagents have been developed for the deprotection of tert-butyl esters, often offering milder conditions and greater selectivity.

One such method employs zinc bromide (ZnBr₂) in methylene (B1212753) chloride, providing a mild way to cleave tert-butyl esters and ethers. researchgate.netresearchgate.net This Lewis acid-catalyzed approach is thought to involve coordination of the zinc ion to the ester oxygen, facilitating the departure of the tert-butyl group. This method has been shown to be selective for tert-butyl esters in the presence of other acid-labile groups like N-Boc and N-trityl groups under certain conditions. researchgate.net

Another mild and selective method involves the use of silica (B1680970) gel in refluxing toluene. lookchem.comresearchgate.net This procedure affords the corresponding carboxylic acids in high yields and is selective for tert-butyl esters over tert-butyl ethers and other ester protecting groups. lookchem.comresearchgate.net The mechanism likely involves the acidic nature of the silica surface promoting the cleavage.

A particularly safe and efficient alternative to the hazardous sodium hydride/DMF method is the use of powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF). thieme-connect.combris.ac.ukorganic-chemistry.org This method achieves cleavage of tert-butyl benzoates at room temperature in excellent yields (94-99%). thieme-connect.combris.ac.uk The reaction is believed to proceed via a BAC2 mechanism, where the hydroxide from KOH acts as the nucleophile. thieme-connect.combris.ac.ukorganic-chemistry.org

| Deprotection Reagent/System | Proposed Mechanism | Key Features |

| Trifluoroacetic Acid (TFA) | Acid-catalyzed nucleophilic acyl substitution | Strong acid, can lead to side reactions. nih.gov |

| Sodium Hydride/DMF | BAC2 ester cleavage by in situ generated NaOH | Potentially hazardous. thieme-connect.combris.ac.uk |

| Potassium Hydroxide/THF | BAC2 ester cleavage | Safer and simpler alternative to NaH/DMF, high yields at room temperature. thieme-connect.combris.ac.ukorganic-chemistry.org |

| Zinc Bromide/CH₂Cl₂ | Lewis acid-catalyzed cleavage | Mild conditions, can be selective. researchgate.netresearchgate.net |

| Silica Gel/Toluene | Acid-catalyzed cleavage on silica surface | Mild, selective over some other protecting groups. lookchem.comresearchgate.net |

Formyl Group Reactivity in Transformations Involving tert-Butyl 3-Formylbenzoate

The formyl group (-CHO) is a highly reactive functionality that readily participates in a variety of chemical transformations. Its presence in this compound allows for further functionalization of the molecule.

Carbonyl Additions and Condensation Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles in what are known as carbonyl addition reactions. masterorganicchemistry.comshemmassianconsulting.com These reactions proceed through a tetrahedral intermediate and are a fundamental way to form new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org

Examples of carbonyl addition and condensation reactions involving aldehydes like the formyl group of this compound include:

Reactions with amines: The formyl group can react with primary amines to form imines or with secondary amines to form enamines.

Reactions with alcohols: In the presence of an acid catalyst, the formyl group can react with alcohols to form acetals.

Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert the aldehyde into an alkene.

Aldol (B89426) Condensation: In the presence of a base, the enolate of a ketone or another aldehyde can add to the formyl group, forming a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.

Claisen Condensation: While typically associated with esters, related condensation reactions involving aldehydes can occur. For instance, the Claisen condensation of tert-butyl acetate (B1210297) with a methyl ester is a general route for preparing complex β-ketoesters. orgsyn.org

Radical Condensation: Benzylic alcohols can undergo condensation with acetamides in the presence of potassium tert-butoxide via a radical pathway. nih.gov

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: The formyl group of this compound can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). libretexts.org The oxidation with CrO₃ in aqueous acid is known as the Jones oxidation and generally provides good yields. libretexts.org The mechanism of aldehyde oxidation often involves the formation of a gem-diol intermediate by the addition of water to the carbonyl group, which is then oxidized. libretexts.org More recently, biocatalytic methods using aldehyde dehydrogenases have been developed for the chemoselective oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. nih.gov Another method employs potassium tert-butoxide as an oxygen source for the chemoselective oxidation of aromatic aldehydes. rsc.org

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). harvard.eduyoutube.com The reduction with NaBH₄ is typically performed in an alcoholic solvent, while LiAlH₄ requires an anhydrous ether solvent followed by an aqueous workup. The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. youtube.com For chemoselective reductions, where the ester group should remain intact, milder conditions are necessary. Ruthenium trichloride (B1173362) in the presence of a formate (B1220265) source has been shown to be an efficient and selective system for the reduction of aryl aldehydes to the corresponding alcohols, leaving other reducible functionalities like ketones unchanged. beilstein-journals.org

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃/H₂SO₄ (Jones Reagent) | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Acetal Formation | Alcohol, acid catalyst | Acetal |

Palladium-Catalyzed Transformations and Related Coupling Reactions

The aromatic ring of this compound, particularly if substituted with a halide, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The use of bulky and electron-rich trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has significantly expanded the scope and utility of these reactions, allowing for the use of less reactive aryl chlorides under mild conditions. nih.govmit.edu

Examples of palladium-catalyzed reactions applicable to derivatives of this compound include:

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. The Pd/P(t-Bu)₃ catalyst system is highly effective for the Suzuki coupling of aryl chlorides. nih.govmit.edu

Heck Reaction: This reaction forms a substituted alkene by reacting an organohalide with an alkene in the presence of a base. The Pd/P(t-Bu)₃ system also catalyzes Heck reactions of aryl chlorides, even at room temperature with certain bases. nih.govmit.edu

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. The use of Pd/P(t-Bu)₃ has enabled the first general method for the Stille coupling of unactivated aryl chlorides. mit.edu

Buchwald-Hartwig Amination: This is a method for forming aryl amines from aryl halides and amines. While not explicitly a transformation of this compound itself without a halide, it is a key palladium-catalyzed reaction for aryl systems.

Formylation of Aryl Halides: A palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide and a silane (B1218182) as a hydrogen donor provides a route to aromatic aldehydes under mild conditions. organic-chemistry.orgnih.gov This reaction proceeds via isocyanide insertion into the carbon-halogen bond. organic-chemistry.org

The general catalytic cycle for these cross-coupling reactions typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Stille) or Carbopalladation (for Heck): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the palladium(0) catalyst.

Base-Promoted Reactions and Regioselectivity

The reactivity of this compound in the presence of a base is dictated by its two primary functional groups: the formyl group (an aldehyde) and the tert-butyl ester group. The formyl group is the primary site for nucleophilic attack and condensation reactions, while the tert-butyl ester, being sterically hindered and a poor leaving group, is generally stable under many basic conditions but can be susceptible to cleavage under harsh conditions. The position of these groups on the benzene (B151609) ring (meta to each other) influences the electronic effects and thus the regioselectivity of certain reactions.

A variety of classic base-promoted reactions can be envisaged for this compound, with the regioselectivity being a key consideration. The outcomes of these reactions are largely predictable based on established chemical principles.

Cannizzaro Reaction:

Since this compound is a non-enolizable aldehyde (it lacks α-hydrogens), it can undergo a Cannizzaro reaction in the presence of a strong base. total-synthesis.com This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol. total-synthesis.comiitk.ac.in In this case, treatment with a concentrated base like potassium hydroxide would be expected to yield tert-butyl 3-(hydroxymethyl)benzoate and the potassium salt of tert-butyl 3-carboxybenzoate.

Table 1: Predicted Products of the Cannizzaro Reaction of this compound

| Reactant | Base (Concentrated) | Predicted Product 1 (Reduction) | Predicted Product 2 (Oxidation) |

| This compound | KOH | tert-Butyl 3-(hydroxymethyl)benzoate | Potassium tert-butyl-3-carboxylate |

Perkin Reaction:

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, to yield an α,β-unsaturated carboxylic acid. iitk.ac.inbyjus.com When this compound is subjected to Perkin reaction conditions, for instance with acetic anhydride and sodium acetate, the formyl group is expected to react to form 3-(2-(tert-butoxycarbonyl)phenyl)acrylic acid. The reaction proceeds via the formation of a carbanion from the anhydride, which then attacks the aldehyde carbonyl. byjus.com

Table 2: Predicted Product of the Perkin Reaction of this compound

| Reactant | Reagents | Predicted Product |

| This compound | Acetic anhydride, Sodium acetate, Heat | 3-(2-(tert-butoxycarbonyl)phenyl)acrylic acid |

Wittig Reaction:

The Wittig reaction is a versatile method for converting aldehydes and ketones to alkenes using a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comlibretexts.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. berkeley.edu For this compound, the reaction with a Wittig reagent would convert the formyl group into a carbon-carbon double bond.

Table 3: Predicted Products of the Wittig Reaction with this compound

| Wittig Reagent (Ylide) | Ylide Type | Expected Major Product Stereoisomer with this compound |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | Not applicable (produces a terminal alkene) |

| (Triphenylphosphoranylidene)acetonitrile | Stabilized | (E)-tert-butyl 3-(2-cyanovinyl)benzoate |

| Ethyl (triphenylphosphoranylidene)acetate | Stabilized | (E)-tert-butyl 3-(2-(ethoxycarbonyl)vinyl)benzoate |

Michael Addition:

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com While this compound itself is not a Michael acceptor, it can be readily converted into one. For instance, a base-catalyzed aldol condensation with a ketone like acetone (B3395972) would yield an α,β-unsaturated ketone derivative. This derivative can then act as a Michael acceptor. The regioselectivity of the Michael addition would favor the attack of the nucleophile at the β-carbon of the newly formed enone system.

Table 4: Illustrative Example of a Michael Addition Sequence Starting from this compound

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Aldol Condensation | This compound, Acetone, Base (e.g., NaOH) | (E)-tert-butyl 3-(3-oxobut-1-en-1-yl)benzoate (Michael Acceptor) |

| 2 | Michael Addition | (E)-tert-butyl 3-(3-oxobut-1-en-1-yl)benzoate, Diethyl malonate, Base | tert-Butyl 3-(1-(diethyl malonate)-3-oxobutyl)benzoate |

Applications As a Key Intermediate in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The aldehyde functionality of tert-butyl 3-formylbenzoate is a crucial anchor for building various heterocyclic rings, particularly those containing nitrogen.

While the direct synthesis of the isoquinoline (B145761) core using this compound is not extensively documented in mainstream synthetic routes—which often rely on ortho-substituted precursors—related formylbenzoate structures are employed in multicomponent reactions that yield nitrogen-containing heterocycles. For instance, copper-catalyzed three-component reactions between a formylbenzoate, an amine, and an alkyne or ketone can produce substituted lactams. nih.gov These lactam structures are closely related to isoquinolones, which are oxidized derivatives of isoquinolines. This suggests a potential, albeit less direct, pathway for creating isoquinoline-type frameworks.

The utility of this compound is more prominently demonstrated in the synthesis of other significant nitrogen-containing heterocycles, such as dihydropyrimidines and lactams.

Biginelli Reaction: A notable application is its use as the aldehyde component in the Biginelli reaction. This one-pot, three-component condensation with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) provides access to highly functionalized 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). nih.govmdpi.comnih.gov These scaffolds are of considerable interest in medicinal chemistry due to their therapeutic properties. nih.govnih.govencyclopedia.pub The reaction leverages the aldehyde for the initial condensation steps, ultimately incorporating the m-(tert-butoxycarbonyl)phenyl moiety into the final heterocyclic product.

Table 1: Synthesis of Dihydropyrimidines via Biginelli Reaction

| Aldehyde Component | β-Dicarbonyl | Urea/Thiourea | Product |

| This compound | Ethyl acetoacetate | Urea | Ethyl 4-(3-(tert-butoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Ethyl acetoacetate | Thiourea | Ethyl 4-(3-(tert-butoxycarbonyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Acetylacetone | Urea | 5-Acetyl-4-(3-(tert-butoxycarbonyl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Lactam Synthesis: In copper-catalyzed three-component reactions, this compound can react with an amine and a ketone. nih.gov The process likely involves the initial formation of an imine from the aldehyde and amine, followed by a Mannich-type addition of the ketone enol. Subsequent intramolecular cyclization via attack on the tert-butyl ester group would yield a substituted lactam, another important class of nitrogen heterocycles. nih.gov

Role in the Construction of Carbon-Carbon Bonds

The electrophilic aldehyde group of this compound is an excellent handle for forming new carbon-carbon bonds, a fundamental operation in organic synthesis. This is primarily achieved through classic condensation and addition reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or tert-butyl cyanoacetate (B8463686), typically catalyzed by a weak base. mdpi.com This reaction efficiently creates a new carbon-carbon double bond, yielding a polyfunctionalized product. For example, reacting this compound with tert-butyl cyanoacetate results in a substituted tert-butyl phenylcyanoacrylate, a complex molecule constructed in a single, high-yielding step. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with precise control over the double bond's location. masterorganicchemistry.comlibretexts.org this compound reacts with a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane, to replace the carbonyl oxygen with a carbon group. libretexts.orgyoutube.com This transforms the formyl group into a vinyl group, affording a styrene (B11656) derivative while preserving the tert-butyl ester.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the aldehyde group is a classic C-C bond-forming transformation. youtube.com This reaction converts the formyl group into a secondary alcohol, with a new alkyl or aryl group from the Grignard reagent attached to the benzylic carbon. youtube.com

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagent | Product Structure |

| Knoevenagel Condensation | Tert-butyl cyanoacetate | An alkene with cyano and tert-butoxycarbonyl groups attached to the vinyl carbon. |

| Wittig Reaction | Methyltriphenylphosphonium bromide / Strong Base | A vinyl group (styrene derivative) replaces the formyl group. |

| Grignard Reaction | Ethylmagnesium bromide | A secondary alcohol (1-(3-(tert-butoxycarbonyl)phenyl)propan-1-ol). |

Utilization in the Synthesis of Polyfunctionalized Aromatic Systems

A key advantage of using this compound is its capacity to serve as a scaffold for building highly substituted, polyfunctionalized aromatic systems. The synthetic strategies discussed previously—such as the Biginelli, Knoevenagel, and Wittig reactions—transform the aldehyde into a more complex functional group, immediately yielding a polyfunctionalized molecule.

The true synthetic power of this intermediate is realized in multi-step sequences where the tert-butyl ester group is subsequently modified. After the aldehyde has been used to construct a key bond or a heterocyclic ring, the tert-butyl ester can be selectively cleaved under mild acidic conditions to reveal a carboxylic acid. organic-chemistry.org This newly deprotected acid can then participate in further reactions, such as amide bond formation.

Alternatively, the tert-butyl ester can be directly converted into an acid chloride using reagents like thionyl chloride. organic-chemistry.org This acid chloride is a highly reactive intermediate that can be readily converted into a wide range of other esters or amides, dramatically increasing the molecular complexity and enabling the synthesis of diverse and targeted aromatic compounds. organic-chemistry.org

Contributions to Medicinal Chemistry and Drug Discovery Research

Precursor in the Synthesis of Biologically Active Molecules

Tert-butyl 3-formylbenzoate serves as a key starting material or intermediate in the synthesis of a diverse range of biologically active molecules. Its aldehyde group can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of heterocyclic rings, allowing for the introduction of various pharmacophores.

One notable application is in the synthesis of novel analogues of existing drugs. For instance, researchers have synthesized novel 3'-N-tert-butylsulfonyl analogues of the anticancer drug docetaxel. nih.gov These new compounds have demonstrated potent cytotoxic activities against several human tumor cell lines, including Eca-109, SKOV3, SMMC-7721, HCT-8, PC3, MCF-7, HeLa, and KB cells. nih.gov

Furthermore, this compound is instrumental in the synthesis of complex natural product analogues. It is a key intermediate in the synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, which is a precursor to S-jaspine B. researchgate.net Jaspine B is a natural product that exhibits significant cytotoxicity against various cancer cell lines. researchgate.net The synthesis of analogues like S-jaspine B allows for the exploration of structure-activity relationships and the development of potentially more effective and selective anticancer agents. researchgate.net

The versatility of this compound is further highlighted by its use in creating libraries of compounds for high-throughput screening. For example, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, synthesized from a related precursor, serves as a scaffold for generating unsymmetrical diureas, which are known to be potent inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory and analgesic drugs. mdpi.com

| Biologically Active Molecule Class | Example | Therapeutic Area |

| Docetaxel Analogues | 3'-N-tert-butylsulfonyl analogues | Cancer |

| Jaspine B Analogues | S-jaspine B | Cancer |

| Diurea Derivatives | tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Inflammation, Pain |

Design and Synthesis of Drug Candidate Intermediates

The structural framework of this compound is frequently incorporated into the design of intermediates for drug candidates. The tert-butyl ester group can enhance the metabolic stability of a potential drug molecule.

A significant area of application is in the development of inhibitors for various enzymes. For example, tert-butyl ((3R, 6R)‐6‐methylpiperidin‐3‐yl)carbamate is a key intermediate in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net Orexin receptor antagonists are being investigated for the treatment of sleep disorders, while IRAK4 inhibitors are potential therapeutics for inflammatory diseases.

The aldehyde functionality of this compound allows for its use in multicomponent reactions to rapidly build molecular complexity. This approach is valuable in the early stages of drug discovery for generating diverse libraries of compounds for screening. For instance, it can be used in the synthesis of 3-difluoroalkyl phthalides, a class of compounds with potential biological activities, through a reaction with difluoroenoxysilanes. acs.org

| Drug Candidate Intermediate | Target Class | Therapeutic Area |

| tert‐Butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate | Orexin Receptor, IRAK4 | Sleep Disorders, Inflammation |

| 3-Difluoroalkyl Phthalides | Various | Exploratory |

Development of Prodrug Strategies Incorporating tert-Butyl Esters

The tert-butyl ester group is a well-established promoiety in prodrug design. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

The tert-butyl ester can mask a carboxylic acid group in a drug molecule, increasing its lipophilicity and potentially enhancing its absorption across biological membranes. nih.gov Once absorbed, the ester is designed to be cleaved by enzymes in the body, such as carboxylesterases, to release the active carboxylic acid-containing drug.

Recent research has focused on the discovery of tert-butyl ester-based prodrugs of 6-diazo-5-oxo-l-norleucine (B1670411) (DON), a glutamine antagonist with potent anticancer activity. nih.gov The prodrug approach aims to improve the metabolic stability and tumor-specific delivery of DON, thereby enhancing its therapeutic index. nih.gov The use of a tert-butyl ester in these prodrugs contributes to improved stability and pharmacokinetic profiles. nih.gov

The effectiveness of the tert-butyl ester as a promoiety has been demonstrated in various studies. For example, a tert-butyl carbonate prodrug of naltrexone (B1662487) showed comparable transdermal flux to the parent drug, indicating its potential for transdermal delivery systems. nih.gov

| Prodrug Strategy | Parent Drug | Therapeutic Goal |

| tert-Butyl Ester Prodrug | 6-Diazo-5-oxo-l-norleucine (DON) | Enhanced metabolic stability and tumor delivery |

| tert-Butyl Carbonate Prodrug | Naltrexone | Transdermal delivery |

Research into Enzyme Inhibitors and Related Biomolecules Utilizing this compound Scaffolds

One area of investigation involves the development of covalent inhibitors. For example, while not directly using this compound, the synthesis of covalent inhibitors of FabA, a key enzyme in bacterial fatty acid biosynthesis, utilizes a similar aldehyde-containing precursor, tert-butyl 4-formylpiperidine-1-carboxylate, for the introduction of a reactive "warhead". dundee.ac.uk This highlights the general utility of formyl-bearing scaffolds in the design of such inhibitors.

Furthermore, derivatives of tert-butyl benzoate (B1203000) have been investigated for their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. A series of tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized and showed promising anti-inflammatory activity in vivo, with some compounds exhibiting activity comparable to the standard drug indomethacin. researchgate.net In silico docking studies supported the experimental findings, suggesting that these compounds bind to the active site of the COX-2 enzyme. researchgate.net

| Enzyme Target | Inhibitor Scaffold | Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | tert-Butyl (substituted benzamido)phenylcarbamate | Inflammation |

| FabA | Triazole core with alkyl chains | Antibacterial |

This compound has proven to be an exceptionally useful and versatile chemical entity in the realm of medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde and a stabilizing tert-butyl ester group has enabled the synthesis of a wide variety of biologically active molecules, facilitated the design of crucial drug candidate intermediates, provided a platform for innovative prodrug strategies, and served as a foundational scaffold for the development of potent enzyme inhibitors. The continued exploration of the synthetic potential of this compound and its derivatives holds great promise for the discovery and development of new and improved therapeutic agents to address a range of human diseases.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy for tert-butyl 3-formylbenzoate provides distinct signals that correspond to each unique proton environment in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is characterized by signals in the aromatic, aldehyde, and aliphatic regions.

The most downfield signal is the aldehyde proton (-CHO), which typically appears as a singlet around δ 10.1 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group. The protons on the aromatic ring appear in a more complex pattern between δ 7.6 and 8.5 ppm . The specific shifts and coupling patterns are dictated by the meta-substitution of the ester and formyl groups. The proton at the C2 position (between the two functional groups) is expected to be the most downfield of the aromatic signals, appearing as a singlet or a narrow triplet. The other three aromatic protons will show characteristic ortho and meta couplings. The most upfield signal is a sharp singlet at approximately δ 1.6 ppm , integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group. sigmaaldrich.com

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde H |

| ~8.4 | Singlet (or narrow triplet) | 1H | Ar-H (C2) |

| ~8.2 | Doublet | 1H | Ar-H (C4 or C6) |

| ~8.0 | Doublet | 1H | Ar-H (C6 or C4) |

| ~7.6 | Triplet | 1H | Ar-H (C5) |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbons are the most deshielded. The aldehyde carbonyl carbon is expected around δ 191 ppm , while the ester carbonyl carbon appears further upfield, typically near δ 164 ppm . tcichemicals.comnih.gov

The aromatic carbons resonate in the range of δ 129-138 ppm . The carbon to which the formyl group is attached (C3) and the carbon bearing the ester group (C1) are quaternary and will have distinct shifts within this region. The quaternary carbon of the tert-butyl group is found around δ 82 ppm , and the three equivalent methyl carbons of the tert-butyl group give a strong signal around δ 28 ppm . acs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~191 | Aldehyde C=O |

| ~164 | Ester C=O |

| ~138-129 | Aromatic C |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

While this compound is an achiral molecule, advanced 2D NMR techniques are invaluable for unambiguously confirming its structure and assigning all proton and carbon signals, particularly the complex aromatic region.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for structural elucidation. It shows correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would include the signal from the aldehyde proton to the aromatic carbons at positions C2 and C4, and the correlation from the tert-butyl protons to the quaternary carbon of the group and the ester carbonyl carbon. These correlations confirm the 1,3-substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 206.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z ratio of 206.

The fragmentation is dominated by the characteristic behavior of the tert-butyl group. A very prominent fragmentation pathway is the loss of isobutylene (B52900) (a neutral molecule of 56 Da) via a McLafferty-type rearrangement, resulting in a significant peak at m/z 150 . This corresponds to the 3-formylbenzoic acid radical cation. Another characteristic peak is at m/z 57 , which represents the highly stable tert-butyl cation. Further fragmentation of the m/z 150 ion can occur through the loss of a formyl radical (CHO, 29 Da) to give a peak at m/z 121, or the loss of carbon monoxide (CO, 28 Da) to give a peak at m/z 122.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₄H₈]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 121 | [M - C₄H₈ - CHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is distinguished by the presence of two strong carbonyl (C=O) stretching absorption bands due to the different electronic environments of the ester and aldehyde groups. The ester C=O stretch is typically found at a higher wavenumber, around 1720-1725 cm⁻¹ . The aldehyde C=O stretch, being conjugated with the aromatic ring, appears at a slightly lower wavenumber, around 1700-1710 cm⁻¹ .

Other key diagnostic peaks include two weak to medium bands for the aldehyde C-H stretch between 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The spectrum also shows aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and a strong C-O stretching band for the ester group between 1250-1300 cm⁻¹ .

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 | C-H Stretch | tert-butyl |

| ~2830, ~2730 | C-H Stretch | Aldehyde |

| ~1725 | C=O Stretch | Ester |

| ~1705 | C=O Stretch | Aldehyde |

| ~1600, ~1580, ~1480 | C=C Stretch | Aromatic Ring |

| ~1275 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated systems, such as this compound, exhibit characteristic absorptions in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π * transitions associated with the conjugated system of the benzene ring and the carbonyl groups. These are typically found at shorter wavelengths, likely in the 240-280 nm range.

Additionally, weaker n → π * transitions, associated with the non-bonding electrons on the oxygen atoms of the aldehyde and ester carbonyl groups, are expected at longer wavelengths, typically above 300 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used. sigmaaldrich.com

Computational Chemistry and Theoretical Studies of Tert Butyl 3 Formylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like tert-butyl 3-formylbenzoate. These theoretical methods allow for the detailed investigation of its electronic structure, which in turn governs its reactivity. By solving approximations of the Schrödinger equation, researchers can model molecular behavior, predict properties, and rationalize experimental observations without the need for laboratory work. For substituted benzaldehydes, these calculations provide insight into the effects of substituents on the aromatic system and functional groups. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized organic molecules like this compound. DFT calculations are used to determine the molecule's optimized geometry, electronic energies, and the distribution of electron density. nih.gov

Illustrative DFT Calculated Properties for this compound

| Property | Illustrative Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -691.5 | Represents the total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | 2.8 D | Indicates a significant molecular polarity, primarily due to the electronegative oxygen atoms in the formyl and ester groups. |

| Geometry Optimization | Planar aromatic ring, with specific conformations for formyl and ester groups. | Determines the most stable three-dimensional arrangement of atoms, which is crucial for further analysis. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding how a molecule will interact with other chemical species. numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a nucleophilic reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring and the oxygen atoms of the ester group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. In a nucleophilic addition reaction, the LUMO is the target for the incoming nucleophile. The LUMO of this compound is anticipated to be localized on the electrophilic carbon atom of the formyl group, which is a common characteristic for benzaldehyde (B42025) derivatives. ncert.nic.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govuef.fi

Illustrative FMO Properties for this compound

| Orbital | Illustrative Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.5 eV | Benzene Ring / Ester Oxygen |

| LUMO | -1.8 eV | Formyl Group (C=O) |

| HOMO-LUMO Gap | 5.7 eV | N/A |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is crucial for understanding its behavior. The primary points of flexibility are the rotation around the bond connecting the formyl group to the ring and the bonds within the tert-butyl ester group.

Illustrative Conformational Energy Profile

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~180° | 0.0 | The formyl group is oriented anti-periplanar to the ester group, minimizing steric repulsion. |

| Local Minimum | ~0° | +2.5 | The formyl group is syn-periplanar, leading to increased steric strain between the functional groups. |

| Transition State | ~90° | +4.0 | The formyl group is perpendicular to the ring, representing the energy barrier to rotation. |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. acs.orgnih.gov

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. acs.orgufv.brnih.gov The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. For this compound, this would involve predicting the distinct signals for the aldehydic proton, the aromatic protons, the tert-butyl protons, and the various carbon atoms.

Similarly, vibrational frequencies from IR spectroscopy can be calculated. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups. For this compound, key predicted vibrations would include the C=O stretches of the aldehyde and the ester, the C-O stretch of the ester, and the various C-H and C=C vibrations of the aromatic ring.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | ~192 | Aldehyde Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (ppm) | ~165 | Ester Carbonyl (C=O) |

| ¹H NMR | Chemical Shift (ppm) | ~10.1 | Aldehyde Proton (-CHO) |

| ¹H NMR | Chemical Shift (ppm) | ~1.6 | tert-Butyl Protons (-C(CH₃)₃) |

| IR | Vibrational Frequency (cm⁻¹) | ~1705 | Aldehyde C=O Stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~1720 | Ester C=O Stretch |

Reaction Pathway Energetics and Transition State Analysis

A primary application of computational chemistry is to model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

For this compound, a typical reaction to model would be the nucleophilic addition to the carbonyl group of the aldehyde, a characteristic reaction for this functional group. fiveable.melibretexts.org Using DFT, researchers can simulate the approach of a nucleophile (e.g., a hydride ion or a cyanide ion) to the formyl carbon. The calculation would locate the transition state (TS)—the highest energy point along the reaction coordinate—which corresponds to the partially formed and partially broken bonds. vaia.com

The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. A lower activation energy implies a faster reaction. By mapping this pathway, computational analysis can explain reaction mechanisms, predict product distributions, and rationalize the effects of substituents on reactivity. acs.org

Illustrative Energy Profile for Nucleophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Nucleophile partially bonded to formyl carbon; C=O bond partially broken. | +15.0 |

| Intermediate | Tetrahedral alkoxide species formed after nucleophilic attack. libretexts.org | -5.0 |

| Product | Final alcohol product after protonation. | -12.0 |

Emerging Research Areas and Future Perspectives

Integration in Materials Science and Polymer Chemistry as a Building Block

The bifunctional nature of tert-butyl 3-formylbenzoate makes it a promising candidate as a monomer or a key building block for the synthesis of advanced polymers and functional materials. The tert-butyl group is known to impart specific properties to polymer chains, such as increased hydrophobicity and hardness. univarsolutions.comjamorin.com For instance, in polymers like poly(tert-butyl acrylate), the bulky tert-butyl moiety enhances thermal stability and influences the polymer's glass transition temperature (Tg). univarsolutions.comsigmaaldrich.com

Although direct polymerization of this compound has not been extensively documented, its potential lies in its ability to be incorporated into polymer backbones or as a pendant group. The aldehyde functionality can be used for post-polymerization modification or to create specific polymer architectures through reactions like condensation polymerization.

A key strategy in polymer chemistry involves the use of the tert-butyl ester as a protected form of a carboxylic acid. This allows for the synthesis of a polymer which is then selectively deprotected to reveal hydrophilic carboxylic acid groups. This technique is used to create amphiphilic block copolymers, which can self-assemble into complex nanostructures like spheres or cylinders in aqueous solutions. cmu.edu The incorporation of this compound could lead to polymers that, after deprotection, possess both hydrophilic acid groups and reactive aldehyde sites for further functionalization.

Moreover, aromatic compounds with functional groups in a meta-arrangement are valuable for creating specific supramolecular structures, such as sheets and frameworks. researchgate.net This suggests that this compound could be a precursor for metal-organic frameworks (MOFs) or other ordered materials where the formyl and ester groups direct the assembly.

Table 1: Potential Properties Conferred by this compound in Polymers

| Feature of Monomer | Resulting Polymer Property | Potential Application |

|---|---|---|

| Bulky tert-Butyl Group | Increased Hardness, Higher Glass Transition Temperature (Tg) | Hard coatings, specialty plastics |

| Hydrophobic tert-Butyl Group | High Hydrophobicity, Low Water Uptake | Water-resistant materials, coatings univarsolutions.comjamorin.com |

| Aldehyde Functionality | Reactive sites for cross-linking or functionalization | Adhesives, functional polymer surfaces |

Catalytic Transformations with this compound

This compound can serve as a substrate in a variety of catalytic reactions, leveraging the reactivity of its distinct functional groups. The development of selective catalytic transformations is crucial for its use as a versatile intermediate in complex molecule synthesis.

One area of focus is the catalytic modification of the tert-butyl group itself. While generally considered stable, the C-H bonds of a tert-butyl group can undergo hydroxylation. Recent research has shown that an electrophilic manganese catalyst can activate hydrogen peroxide to hydroxylate sterically hindered C-H bonds, even within a tert-butyl group, yielding primary alcohols. nih.gov This type of late-stage functionalization could transform this compound into a more complex, trifunctional building block.

The tert-butyl ester group can also undergo specific catalytic transformations. For instance, tert-butyl esters can be converted into acid chlorides under mild conditions using α,α-dichlorodiphenylmethane as a chlorinating agent and a tin(II) chloride (SnCl₂) catalyst. organic-chemistry.org This provides a pathway to activate the carboxylic acid precursor for subsequent reactions like amidation or esterification. Furthermore, various catalytic systems are being explored for the deprotection (cleavage) of the tert-butyl ester to the corresponding carboxylic acid under mild conditions, which is a critical step in many multi-step syntheses. organic-chemistry.org

The aldehyde group is a hub for catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. While many of these are stoichiometric, catalytic variants are highly sought after for their efficiency and sustainability. For example, the catalytic oxidation of aldehydes to carboxylic acids is a fundamental transformation. Similarly, catalytic reductions can selectively produce the corresponding alcohol.

Table 2: Examples of Catalytic Transformations

| Functional Group | Reaction Type | Catalyst/Reagent System | Product Type | Reference |

|---|---|---|---|---|

| tert-Butyl Ester | Conversion to Acid Chloride | SnCl₂ / α,α-dichlorodiphenylmethane | Acid Chloride | organic-chemistry.org |

| tert-Butyl Group | C-H Hydroxylation | Manganese Complex / H₂O₂ | Primary Alcohol | nih.gov |

Applications in Chemical Biology

The structural motifs within this compound make it and its derivatives valuable tools in chemical biology for probing and modulating biological systems. The tert-butyl group is often used in medicinal chemistry to provide a "steric shield," which can increase a molecule's metabolic stability or lock it into a specific conformation for binding to a biological target. researchgate.net

A significant application of the tert-butyl ester moiety is in the design of prodrugs. nih.gov A biologically active molecule containing a carboxylic acid may have poor cell permeability. By converting the acid to a tert-butyl ester, the molecule becomes more lipophilic, allowing it to cross cell membranes more easily. Once inside the cell, endogenous esterase enzymes can cleave the ester, releasing the active drug. This strategy has been successfully employed in the development of anticancer agents. nih.gov

Furthermore, small molecules with similar functionalities serve as "chemical probes" to investigate protein function. nih.gov A chemical probe is a molecule designed to bind selectively to a specific protein target, allowing researchers to study the protein's role in cellular processes. For instance, UNC1215, a benzamide-containing molecule, was developed as a selective probe for the L3MBTL3 protein, which is involved in gene regulation. nih.gov Given its structure, derivatives of this compound could be synthesized and screened to identify new chemical probes for various protein targets. The aldehyde group provides a convenient handle for elaboration into more complex structures to optimize binding and selectivity.

The closely related compound, methyl 3-formylbenzoate, is known to be a starting material for the synthesis of bioactive compounds, including protease inhibitors and anti-diabetic agents. sigmaaldrich.com This strongly suggests that this compound could be a valuable precursor in drug discovery programs aimed at similar therapeutic targets.

Development of Novel Synthetic Routes with Enhanced Sustainability

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Research into the synthesis of this compound and related compounds is increasingly focused on developing routes that are more environmentally benign, efficient, and safer.

One promising approach is the use of flow microreactors. rsc.org Continuous flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. A sustainable method for the direct synthesis of tertiary butyl esters from various organic compounds has been developed using such flow systems, demonstrating a more efficient and versatile process compared to batch methods. rsc.org

Another key principle of green chemistry is the reduction or elimination of hazardous organic solvents. Significant progress has been made in using water as a reaction medium. For example, a sustainable, metal-free reaction between difluoroenoxysilanes and methyl 2-formylbenzoate (B1231588) (a related compound) has been developed in water. acs.org This approach leverages the unique properties of water to promote the reaction and allows for simple product isolation, often by precipitation, which avoids the need for purification by chromatography over silica (B1680970) gel. acs.org

The choice of catalysts and reagents is also critical for sustainability. The development of methods that use catalytic amounts of a reagent instead of stoichiometric amounts reduces waste. For instance, the use of catalytic bis(trifluoromethanesulfonyl)imide for the tert-butylation of carboxylic acids is an improvement over older methods that required large excesses of strong acids. organic-chemistry.orgresearchgate.net Similarly, employing environmentally benign reagents, such as aqueous phosphoric acid for the deprotection of tert-butyl esters, represents a greener alternative to harsher chemicals. organic-chemistry.org These sustainable strategies are crucial for the large-scale production of this compound and its derivatives.

Q & A

Basic: What are the key steps for synthesizing tert-butyl 3-formylbenzoate, and how can its purity be verified?

Methodological Answer:

The synthesis typically involves esterification of 3-formylbenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). A Dean-Stark trap may be used to remove water and drive the reaction to completion. After purification via column chromatography, purity is assessed using:

- NMR spectroscopy (¹H/¹³C) to confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and formyl proton (δ ~10 ppm).

- IR spectroscopy to detect ester C=O (~1720 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹).

- Mass spectrometry for molecular ion confirmation (e.g., [M+H]+ at m/z 235.1).

Consistent retention times in HPLC (C18 column, acetonitrile/water gradient) further validate purity .

Basic: How should this compound be stored to ensure stability, and what are the risks of improper handling?

Methodological Answer:

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis of the ester group. Avoid exposure to:

- Strong acids/bases : May cleave the tert-butyl ester (e.g., TFA or HCl in dioxane).

- Oxidizing agents : Could oxidize the aldehyde to a carboxylic acid.

Use fume hoods for handling, and wear nitrile gloves/lab coats to prevent skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Rotamers in NMR : Tert-butyl groups can cause splitting due to restricted rotation. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals.

- Aldehyde reactivity : Partial oxidation during analysis may skew mass spec results. Confirm via reductant-spiked controls (e.g., NaBH₄ treatment to reduce aldehyde to alcohol).

Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous peaks and X-ray crystallography for absolute configuration .

Advanced: What strategies optimize regioselectivity in formylation reactions involving this compound as a precursor?

Methodological Answer:

To direct formylation to specific positions:

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) with tert-butyl ester as a directing group.

- Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) before introducing the aldehyde.

Monitor reaction progress with TLC (silica, hexane/EtOAc) and adjust stoichiometry of reagents (e.g., DMF/POCl₃ for Vilsmeier-Haack formylation) .

Advanced: How do solvent polarity and temperature affect the stability of this compound in catalytic reactions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, DMSO): Accelerate ester hydrolysis under basic conditions. Use low-water-content solvents (<50 ppm H₂O) for Pd-catalyzed couplings.

- Temperature : Above 40°C, the aldehyde may undergo aldol condensation. Optimize via Arrhenius plot analysis (k vs. 1/T) to identify safe thresholds.

In situ FTIR or Raman spectroscopy can track degradation products in real time .

Basic: What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

- GC-MS with derivatization: Silylate the aldehyde (e.g., BSTFA) to improve volatility.

- HPLC-DAD : Use a C18 column and monitor at 254 nm (π→π* transition of aromatic/aliphatic groups).

- Elemental analysis : Confirm C, H, N composition (±0.4% theoretical).

For trace impurities, employ LC-QTOF-MS with isotopic pattern matching .

Advanced: How can computational modeling predict reaction pathways for this compound in multi-step syntheses?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-31G*): Predict transition states for ester hydrolysis or aldehyde reactivity.

- Molecular dynamics (MD) simulations : Model solvent effects on intermediate stability.

Validate with kinetic isotope effects (KIE) experiments (e.g., deuterated tert-butyl vs. protio analogues) .

Basic: What safety protocols are essential when scaling up reactions involving this compound?

Methodological Answer:

- Thermal hazard assessment : Use DSC (differential scanning calorimetry) to identify exotherms.

- Ventilation : Install scrubbers for aldehyde vapors (e.g., activated carbon filters).

- Waste management : Quench aldehyde-containing waste with bisulfite solution to form non-volatile adducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products